IMPDH1 vs. IMPDH2 Inhibitory Affinity: A Dual-Profile Isatin Oxime
The compound inhibits both human IMPDH isoforms with comparable potency. Against IMPDH1, the Ki is 260 nM (NAD substrate), and against IMPDH2, the Ki is 270 nM (NAD substrate) [1]. This near-equivalent dual inhibition is often absent in other isatin derivatives, which may preferentially inhibit one isoform or show markedly weaker potency. For context, the clinically used IMPDH inhibitor mycophenolic acid (MPA) exhibits Ki,app values of 0.046–0.136 µM (46–136 nM) against IMPDH isoforms in similar assays, placing this compound within the same order of potency but with a distinct chemotype [2]. The unsubstituted isatin is reported to have negligible IMPDH II activity, highlighting that the 5,7-dimethyl-3-hydroxyimino substitution pattern is critical for target engagement .
| Evidence Dimension | Inhibitory constant (Ki) for human IMPDH isozymes (NAD substrate) |
|---|---|
| Target Compound Data | hIMPDH1 Ki = 260 nM; hIMPDH2 Ki = 270 nM |
| Comparator Or Baseline | Mycophenolic acid (MPA): Ki,app = 46–136 nM; Unsubstituted isatin: negligible IMPDH II activity |
| Quantified Difference | Target compound is ~2–6-fold less potent than MPA but >100-fold more active than unsubstituted isatin |
| Conditions | Enzyme inhibition assay using recombinant human IMPDH1/2 (University of Camerino; data curated by ChEMBL) |
Why This Matters
This defines a non-nucleoside, non-MPA chemotype for IMPDH inhibition, enabling studies where MPA's polypharmacology or cellular uptake limitations are confounding.
- [1] BindingDB. BDBM50369347 (CHEMBL605452). Affinity Data: Ki 260 nM (IMPDH1), Ki 270 nM (IMPDH2). Assay: NAD substrate of human IMPDH. View Source
- [2] PMC Table 3. Selected Inhibitors of IMPDH. MPA Ki,app = 0.046–0.136 µM. (Open-access review aggregating primary data). View Source
